Octa-1,3,5,7-tetraene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H10 |

|---|---|

Molecular Weight |

106.16 g/mol |

IUPAC Name |

octa-1,3,5,7-tetraene |

InChI |

InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h3-8H,1-2H2 |

InChI Key |

VXQUABLSXKFKLO-UHFFFAOYSA-N |

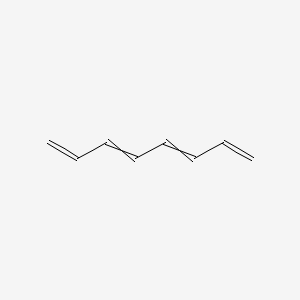

Canonical SMILES |

C=CC=CC=CC=C |

Synonyms |

1,3,5,7-octatetraene |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of Octa-1,3,5,7-tetraene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octa-1,3,5,7-tetraene, a conjugated polyene with the chemical formula C₈H₁₀, serves as a valuable model system for understanding the electronic and structural properties of larger polyene systems, which are integral to various natural products and synthetic materials. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, including detailed experimental protocols for its preparation via Hofmann elimination, Wittig condensation, and dehydrobromination reactions. Furthermore, this document compiles and presents the key physical, chemical, and spectroscopic properties of this compound, and explores its characteristic reactivity, with a focus on electrocyclization and cycloaddition reactions. The information is structured to be a practical resource for researchers in organic synthesis, materials science, and medicinal chemistry.

Synthesis of this compound

Several synthetic methodologies have been successfully employed for the preparation of this compound and its derivatives. The choice of method often depends on the desired isomeric purity and the scale of the synthesis. The most prominent methods include Hofmann elimination, Wittig condensation, and dehydrobromination induced by a non-nucleophilic base.

Hofmann Elimination

The Hofmann elimination sequence is a highly convenient and effective method for the synthesis of (E,E)- and (Z,E)-octa-1,3,5,7-tetraene.[1][2] This multi-step process involves the exhaustive methylation of an amine to form a quaternary ammonium (B1175870) salt, followed by elimination upon treatment with a base.

Experimental Protocol: Synthesis of (E,E)-Octa-1,3,5,7-tetraene via Hofmann Elimination [1]

-

Step 1: Formation of the Quaternary Ammonium Salt. An appropriate amine precursor is subjected to exhaustive methylation using an excess of methyl iodide. The resulting quaternary ammonium iodide salt precipitates and is isolated. In a typical procedure, the amine is allowed to react with methyl iodide for a period of two days at room temperature.[1]

-

Step 2: Elimination Reaction. The glassy ammonium salt is dissolved in water and added to a refluxing aqueous solution of sodium hydroxide. The volatile this compound is formed and co-distills with steam.[1]

-

Step 3: Isolation and Purification. The distillate is collected, and the organic layer containing the product is separated. The aqueous layer is extracted with a low-boiling organic solvent such as pentane (B18724). The combined organic phases are washed with dilute acid (e.g., 3M HCl) and water, then dried over a suitable drying agent (e.g., MgSO₄).[1]

-

Step 4: Final Purification. After filtration, the solvent is removed under reduced pressure. The crude product can be further purified by low-temperature recrystallization from a hydrocarbon solvent like pentane to yield the final product as needles.[1]

Wittig Condensation

The Wittig reaction provides a versatile route to polyenes, including this compound, by coupling a phosphorus ylide with a suitable aldehyde or ketone.[1][2] This method is particularly useful for controlling the stereochemistry of the resulting double bonds.

Conceptual Experimental Workflow for Wittig Synthesis

A general one-pot procedure for a Wittig reaction involves the following steps:

-

Ylide Generation: A phosphonium (B103445) salt is suspended in a suitable solvent (e.g., an aqueous solution of sodium bicarbonate) and treated with a base to generate the phosphorus ylide in situ.[3]

-

Reaction with Carbonyl: The appropriate aldehyde or ketone is added to the ylide solution. The reaction mixture is stirred vigorously for a set period, typically for one hour.[3]

-

Workup and Isolation: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated.[3]

-

Purification: The crude product is purified, often by column chromatography, to isolate the desired alkene.[3]

DBU-Induced Dehydrobromination

The use of a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is an effective method for dehydrobromination of suitable precursors to yield conjugated polyenes.[1][2] This method can produce excellent yields of specific isomers.[1]

General Protocol for DBU-Induced Dehydrobromination

-

Reaction Setup: The brominated precursor is dissolved in an appropriate aprotic solvent.

-

Addition of Base: DBU is added to the solution, and the reaction is stirred, often at room temperature or with gentle heating, until the elimination is complete.

-

Workup and Purification: The reaction mixture is worked up to remove the DBU hydrobromide salt and any remaining starting material. The product is then isolated and purified, typically by chromatography or recrystallization.

Physical and Chemical Properties

This compound is a crystalline solid at room temperature and is known to polymerize rapidly in its crystalline state.[1] Its properties are summarized in the tables below.

Table 1: Physical Properties of (E,E)-Octa-1,3,5,7-tetraene

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ | [4] |

| Molecular Weight | 106.16 g/mol | [4] |

| Melting Point | 88-90 °C | [1] |

| Appearance | Needles | [1] |

Table 2: Spectroscopic Properties of (E,E)-Octa-1,3,5,7-tetraene

| Spectroscopic Technique | Wavelength (λ_max) / Wavenumber (cm⁻¹) | Molar Absorptivity (ε) | Solvent | Reference |

| UV-Vis | 303 nm | 53,000 | - | [1] |

| 289 nm | 54,300 | - | [1] | |

| 276 nm | 37,000 | - | [1] | |

| 264 nm | 19,900 | - | [1] | |

| 252 nm (shoulder) | - | - | [1] |

Solubility:

Reactivity and Reaction Mechanisms

The conjugated π-system of this compound dictates its reactivity, making it susceptible to various pericyclic reactions and polymerization.

Electrocyclization

A characteristic reaction of certain isomers of this compound is electrocyclization. For instance, (3Z,5Z)-octa-1,3,5,7-tetraene can undergo a thermally induced 8π-electron electrocyclic ring closure to form cycloocta-1,3,5-triene. This reaction proceeds in a conrotatory fashion as predicted by the Woodward-Hoffmann rules.

Caption: Electrocyclization of (3Z,5Z)-octa-1,3,5,7-tetraene.

Cycloaddition Reactions

As a conjugated system, this compound can potentially act as the 4π or 8π component in cycloaddition reactions. The most common of these is the [4+2] cycloaddition, or Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring.[5][6] While specific examples with this compound as the diene are not extensively documented in introductory literature, its conjugated diene subunits suggest it could react with strong dienophiles.

Caption: Generalized Diels-Alder reaction of a polyene.

Polymerization

This compound is noted to polymerize rapidly, especially in the crystalline state.[1] This polymerization is likely a consequence of the close packing of the conjugated molecules in the crystal lattice, which facilitates intermolecular reactions upon thermal or photochemical initiation.

Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic procedures described.

Caption: Experimental workflow for Hofmann elimination synthesis.

Caption: Conceptual workflow for Wittig reaction synthesis.

Conclusion

This compound is a foundational molecule in the study of conjugated systems. Its synthesis, while achievable through various established organic reactions, requires careful control to obtain specific isomers in high purity. The Hofmann elimination has proven to be a particularly effective method. The chemical properties of this compound are dominated by its extended π-system, leading to characteristic reactivity in pericyclic reactions and a propensity for polymerization. This guide provides essential data and protocols to aid researchers in the synthesis and utilization of this important polyene.

References

- 1. Synthesis and characterization of representative octa-1,3,5,7-tetraenes and deca-1,3,5,7,9-pentaenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and characterization of representative octa-1,3,5,7-tetraenes and deca-1,3,5,7,9-pentaenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 4. This compound | C8H10 | CID 137023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. Diels–Alder Reaction [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of Octa-1,3,5,7-tetraene via Wittig Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of octa-1,3,5,7-tetraene utilizing the Wittig condensation reaction. It covers the underlying mechanism, detailed experimental protocols, and relevant quantitative data.

Introduction

This compound is a conjugated polyene of significant interest in the study of electronic properties of linear pi-systems and as a building block in the synthesis of more complex molecules. The Wittig reaction, a Nobel Prize-winning method developed by Georg Wittig, offers a powerful tool for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2] While other methods, such as Hofmann elimination, may offer higher yields for the synthesis of this compound, the Wittig condensation provides a classic and versatile approach.[3][4] This guide will focus on the practical application of the Wittig reaction for this specific synthesis.

The Wittig Reaction: Mechanism and Strategy

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide (also known as a phosphorane) to a carbonyl compound, typically an aldehyde or ketone. The overall transformation converts a carbonyl group into a carbon-carbon double bond.

The synthesis of this compound via the Wittig reaction can be envisioned through a convergent approach, for instance, by the reaction of crotonaldehyde (B89634) with allylidenetriphenylphosphorane. This strategy involves the formation of a four-carbon ylide and its subsequent reaction with a four-carbon aldehyde to construct the eight-carbon backbone of the target molecule.

Formation of the Phosphorus Ylide

The first step in the Wittig synthesis is the preparation of the phosphonium (B103445) ylide. This is typically achieved in a two-step process:

-

Formation of the Phosphonium Salt: A primary or secondary alkyl halide is reacted with a phosphine (B1218219), most commonly triphenylphosphine (B44618), via an SN2 reaction to form a phosphonium salt.[1]

-

Deprotonation to Form the Ylide: The phosphonium salt is then treated with a strong base to deprotonate the carbon alpha to the phosphorus atom, yielding the phosphorus ylide.[1] The choice of base is critical and depends on the acidity of the alpha-protons. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) are often required.

The Olefination Step

Once the ylide is formed, it is reacted with a carbonyl compound. The mechanism of this step is generally understood to proceed through a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate called an oxaphosphetane. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the desired alkene and a phosphine oxide, typically triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in the phosphine oxide is a major driving force for the reaction.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via a Wittig reaction. It is important to note that yields for longer polyenes synthesized by this method can be low.[3][4]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) |

| Allyl bromide | 120.99 | 1.398 |

| Triphenylphosphine | 262.29 | - |

| n-Butyllithium (in hexanes) | 64.06 | ~0.68 |

| Crotonaldehyde | 70.09 | 0.853 |

| Anhydrous Diethyl Ether | 74.12 | 0.713 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 |

| Pentane (B18724) | 72.15 | 0.626 |

| Magnesium Sulfate | 120.37 | - |

Step-by-Step Procedure

Part A: Preparation of Allyltriphenylphosphonium Bromide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in a suitable solvent like anhydrous toluene.

-

Add allyl bromide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux for several hours until a white precipitate of the phosphonium salt is formed.

-

Cool the mixture to room temperature and collect the solid by filtration.

-

Wash the solid with a non-polar solvent like diethyl ether or pentane to remove any unreacted starting materials.

-

Dry the resulting allyltriphenylphosphonium bromide under vacuum.

Part B: In-situ Generation of Allylidenetriphenylphosphorane and Reaction with Crotonaldehyde

-

Suspend the dried allyltriphenylphosphonium bromide (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of n-butyllithium (1.0 eq) in hexanes to the suspension with vigorous stirring. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

-

After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

-

Slowly add a solution of freshly distilled crotonaldehyde (1.0 eq) in the same anhydrous solvent to the ylide solution at 0°C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

Part C: Isolation and Purification of this compound

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with diethyl ether or pentane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product will be a mixture of this compound isomers and triphenylphosphine oxide.

-

Purification can be achieved by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes or pentane) or by low-temperature recrystallization from a hydrocarbon solvent.[4] It is important to note that polyenes like this compound can be unstable and may polymerize, especially in the crystalline state.[3][4]

Quantitative Data

| Reaction Step | Reactant 1 | Reactant 2 | Product | Reported Yield | Reference |

| Wittig Condensation | Allylidenetriphenylphosphorane | Crotonaldehyde | This compound | Low | [3][4] |

Note: Specific yield percentages for the Wittig synthesis of this compound are not consistently high in the literature, with sources indicating that this method produces the compound in low yields.[3][4]

Visualizations

Signaling Pathway: Wittig Reaction Mechanism

Caption: Mechanism of the Wittig Reaction.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Conclusion

The Wittig condensation provides a viable, albeit sometimes low-yielding, pathway for the synthesis of this compound. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are crucial for successful synthesis. For researchers requiring higher yields of this specific polyene, alternative methods such as Hofmann elimination may be more suitable.[3][4] Nevertheless, the Wittig reaction remains a cornerstone of synthetic organic chemistry due to its versatility and reliability in alkene synthesis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and characterization of representative octa-1,3,5,7-tetraenes and deca-1,3,5,7,9-pentaenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and characterization of representative octa-1,3,5,7-tetraenes and deca-1,3,5,7,9-pentaenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Hofmann Elimination Route to Conjugated Polyenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Hofmann elimination, a cornerstone reaction in organic chemistry, offers a powerful pathway for the synthesis of alkenes. While widely recognized for its regioselectivity favoring the less substituted "Hofmann product," its application in the deliberate synthesis of conjugated polyenes through repeated eliminations is a nuanced yet valuable strategy. This technical guide provides an in-depth exploration of the Hofmann elimination route to conjugated polyenes, detailing the underlying mechanisms, experimental considerations, and specific protocols for researchers in drug development and other scientific fields.

Core Principles of the Hofmann Elimination

The Hofmann elimination is a multi-step process that transforms an amine into an alkene. The reaction proceeds via a quaternary ammonium (B1175870) salt, which, when heated in the presence of a base, undergoes a β-elimination.[1]

The key stages of the reaction are:

-

Exhaustive Methylation: The amine is treated with an excess of methyl iodide (CH₃I) to form a quaternary ammonium iodide salt. This step is crucial as it converts the poor leaving group (-NH₂ or -NR₂) into a good, neutral leaving group (a tertiary amine).[2][3]

-

Anion Exchange: The quaternary ammonium iodide is then treated with silver oxide (Ag₂O) in water. This step replaces the iodide ion with a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide. The silver iodide precipitates out of the solution.[4][5]

-

β-Elimination: The quaternary ammonium hydroxide is heated, typically between 100-200°C, to induce an E2 elimination. The hydroxide ion acts as a base, abstracting a proton from a β-carbon, leading to the formation of an alkene and the expulsion of a tertiary amine.[6]

A defining characteristic of the Hofmann elimination is its regioselectivity, which is governed by the Hofmann rule . This rule states that the major alkene product will be the least substituted one.[1] This preference is attributed to the steric bulk of the quaternary ammonium leaving group, which makes the abstraction of a proton from the less sterically hindered β-carbon more favorable.[2]

Synthesis of Conjugated Polyenes via Repeated Hofmann Elimination

The synthesis of conjugated polyenes using the Hofmann elimination typically involves substrates containing multiple amine functionalities or cyclic amines that can undergo successive elimination reactions. Each Hofmann elimination introduces a double bond, and with careful selection of the starting material, these double bonds can be positioned in conjugation.

A classic conceptual example is the twofold Hofmann elimination on a saturated heterocyclic amine, such as pyrrolidine (B122466). In this process, the ring is opened in the first elimination, and a second elimination on the resulting acyclic amine generates a conjugated diene.

Illustrative Example: Pyrrolidine to 1,3-Butadiene (B125203)

The conversion of pyrrolidine to 1,3-butadiene through a tandem Hofmann elimination serves as a prime example of this methodology.

Step 1: First Hofmann Elimination (Ring Opening)

-

Exhaustive Methylation: Pyrrolidine is treated with excess methyl iodide to yield N,N-dimethylpyrrolidinium iodide.

-

Anion Exchange: The iodide salt is reacted with silver oxide and water to form N,N-dimethylpyrrolidinium hydroxide.

-

Elimination: Heating this quaternary ammonium hydroxide results in a ring-opening E2 reaction to form N,N-dimethylbut-3-en-1-amine.

Step 2: Second Hofmann Elimination (Diene Formation)

-

Exhaustive Methylation: The N,N-dimethylbut-3-en-1-amine from the first step is subjected to another round of exhaustive methylation with methyl iodide to produce (but-3-en-1-yl)trimethylammonium iodide.

-

Anion Exchange: Treatment with silver oxide and water converts the iodide to the corresponding hydroxide.

-

Elimination: Heating this second quaternary ammonium hydroxide induces the final elimination, yielding 1,3-butadiene, trimethylamine, and water.

Experimental Protocols and Quantitative Data

While the Hofmann elimination is a well-established reaction, detailed modern protocols specifically for conjugated polyene synthesis can be sparse in contemporary literature, with many current methods for diene synthesis relying on metal-catalyzed cross-coupling reactions.[7][8] However, the principles remain robust, and classic procedures provide a solid foundation.

Below are representative, albeit general, experimental protocols. Researchers should note that specific reaction conditions, particularly temperature and reaction time, may require optimization for different substrates.

General Protocol for Exhaustive Methylation

-

The amine is dissolved in a suitable solvent such as methanol, ethanol, or acetonitrile.

-

An excess of methyl iodide (typically 3-4 equivalents per nitrogen atom) is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated until the precipitation of the quaternary ammonium iodide is complete. The progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

The resulting quaternary ammonium iodide is typically isolated by filtration and washed with a cold solvent to remove any unreacted starting materials.

General Protocol for Hofmann Elimination

-

The isolated quaternary ammonium iodide is suspended in water.

-

An equivalent amount of silver oxide (Ag₂O) is added, and the mixture is stirred, often in the dark to prevent the light-induced decomposition of silver salts.

-

The formation of silver iodide precipitate indicates the successful anion exchange. The mixture is filtered to remove the precipitate.

-

The aqueous solution of the quaternary ammonium hydroxide is then heated, often by distillation. The volatile alkene product is distilled as it is formed. The temperature required for elimination typically ranges from 100 to 200°C.[6]

Quantitative Data from a Representative System

The following table summarizes typical reaction parameters for a repeated Hofmann elimination on a cyclic amine, based on established chemical principles. It is important to note that yields can vary significantly based on the specific substrate and experimental execution.

| Reaction Stage | Starting Material | Reagents | Key Conditions | Product | Typical Yield (%) |

| First Elimination | Cyclic Amine (e.g., N-methylpiperidine) | 1. Excess CH₃I 2. Ag₂O, H₂O 3. Heat | 1. RT to gentle reflux 2. RT, dark 3. 100-150°C | Ring-opened aminoalkene | 60-80 |

| Second Elimination | Ring-opened aminoalkene | 1. Excess CH₃I 2. Ag₂O, H₂O 3. Heat | 1. RT to gentle reflux 2. RT, dark 3. 120-200°C | Conjugated Diene | 50-70 |

Visualizing the Reaction Pathway

The logical progression of the Hofmann elimination route to conjugated polyenes can be visualized through workflow diagrams.

General Hofmann Elimination Workflow

Caption: General workflow of the Hofmann elimination.

Tandem Hofmann Elimination for Conjugated Diene Synthesis

Caption: Logical flow for tandem Hofmann elimination.

Conclusion

The Hofmann elimination provides a classic and mechanistically insightful route to conjugated polyenes, particularly from cyclic amine precursors. While modern synthetic methods may offer higher efficiency or broader substrate scope in some cases, a thorough understanding of the Hofmann elimination remains essential for the well-rounded synthetic chemist. Its predictable regioselectivity and reliance on fundamental reaction principles make it a valuable tool in the arsenal (B13267) of researchers in drug development and other scientific disciplines where the synthesis of unsaturated systems is required. Careful control of reaction conditions and an appreciation for the multi-step nature of the process are key to its successful application.

References

- 1. byjus.com [byjus.com]

- 2. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Repeated Hoffman elimination exhaustive methylation class 12 chemistry CBSE [vedantu.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Highly Regio- and Stereoselective Catalytic Synthesis of Conjugated Dienes and Polyenes [organic-chemistry.org]

Spectroscopic Profile of all-trans-Octa-1,3,5,7-tetraene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for all-trans-Octa-1,3,5,7-tetraene, a linear polyene of significant interest in the study of conjugated systems. The document collates data from ultraviolet-visible (UV-Vis), infrared (IR), Raman, nuclear magnetic resonance (NMR), and mass spectrometry (MS), presenting them in a structured format for ease of comparison and reference. Detailed experimental protocols for the acquisition of such data are also provided, alongside a visual representation of the general spectroscopic analysis workflow.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of all-trans-Octa-1,3,5,7-tetraene is characterized by a strong π → π* transition, typical for conjugated polyenes. The position of the absorption maximum (λmax) is sensitive to the solvent environment, though specific molar absorptivity (ε) values are not consistently reported across the literature.

Table 1: UV-Vis Absorption Data for all-trans-Octa-1,3,5,7-tetraene

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Reference |

| Not Specified | 290 | Data not available | [1] |

Experimental Protocol: UV-Vis Spectroscopy

A solution of all-trans-Octa-1,3,5,7-tetraene is prepared in a UV-transparent solvent, such as hexane (B92381) or ethanol. The concentration of the solution should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer, typically between 0.1 and 1.0.

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer is used to acquire the spectrum.

-

Matched quartz cuvettes with a 1 cm path length are employed for both the sample and the reference solvent.

Procedure:

-

The spectrophotometer is powered on and allowed to warm up for at least 30 minutes to ensure lamp stability.

-

The appropriate solvent is used to fill both the sample and reference cuvettes to approximately three-quarters full.

-

A baseline correction is performed across the desired wavelength range (e.g., 200-400 nm) with the solvent-filled cuvettes in their respective holders.

-

The solvent in the sample cuvette is replaced with the prepared solution of all-trans-Octa-1,3,5,7-tetraene.

-

The absorption spectrum is recorded, and the wavelength of maximum absorbance (λmax) is determined.

Vibrational Spectroscopy: Infrared (IR) and Raman

The vibrational modes of all-trans-Octa-1,3,5,7-tetraene have been investigated by both infrared and Raman spectroscopy. The complementary nature of these techniques provides a detailed picture of the molecular vibrations. Due to the molecule's center of symmetry, vibrations that are IR active are Raman inactive, and vice versa.

Table 2: Vibrational Spectroscopy Data for all-trans-Octa-1,3,5,7-tetraene

| Wavenumber (cm-1) | IR Intensity | Raman Intensity | Assignment (Tentative) |

| ~3010 | Medium | Strong | C-H stretch (vinyl) |

| ~1640 | Weak | Very Strong | C=C stretch (in-phase) |

| ~1580 | Weak | Very Strong | C=C stretch (out-of-phase) |

| ~1290 | Strong | Medium | C-H in-plane bend |

| ~1010 | Strong | Weak | C-C stretch |

| ~990 | Very Strong | Weak | C-H out-of-plane bend (trans) |

Experimental Protocol: IR and Raman Spectroscopy

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solid samples, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For solution-phase spectra, a suitable solvent that has minimal absorption in the region of interest is used (e.g., CCl4 or CS2).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Procedure:

-

A background spectrum of the empty sample compartment (or the solvent and cell) is recorded.

-

The prepared sample is placed in the spectrometer's beam path.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm-1.

-

Raman Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid, a liquid, or in solution. For solutions, a concentration is chosen to maximize the Raman scattering signal while avoiding excessive sample fluorescence.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

-

Procedure:

-

The sample is placed in a suitable container, such as a glass capillary tube or a cuvette.

-

The laser is focused on the sample.

-

The scattered light is collected and passed through a monochromator to the detector.

-

The Raman spectrum is recorded, displaying the intensity of the scattered light as a function of the Raman shift (in cm-1).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for all-trans-Octa-1,3,5,7-tetraene is scarce in the readily available literature. Therefore, predicted chemical shifts based on the analysis of similar conjugated polyenes are provided for reference. The actual experimental values may vary depending on the solvent and other experimental conditions.

Table 3: Predicted ¹H NMR Data for all-trans-Octa-1,3,5,7-tetraene

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1, H8 | ~5.2-5.4 | Doublet of doublets | J1,2 ≈ 10, J1,3 ≈ 1.5 |

| H2, H7 | ~6.3-6.5 | Doublet of doublets | J2,1 ≈ 10, J2,3 ≈ 15 |

| H3, H6 | ~6.0-6.2 | Multiplet | - |

| H4, H5 | ~6.0-6.2 | Multiplet | - |

Table 4: Predicted ¹³C NMR Data for all-trans-Octa-1,3,5,7-tetraene

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1, C8 | ~115-120 |

| C2, C7 | ~130-135 |

| C3, C6 | ~125-130 |

| C4, C5 | ~125-130 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A sample of all-trans-Octa-1,3,5,7-tetraene (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Benzene-d₆) in a clean, dry NMR tube. The final volume should be around 0.6-0.7 mL. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Procedure:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY, HSQC) is selected.

-

The free induction decay (FID) is acquired.

-

Fourier transformation is applied to the FID to obtain the NMR spectrum.

-

Mass Spectrometry (MS)

Table 5: Anticipated Mass Spectrometry Data for all-trans-Octa-1,3,5,7-tetraene (EI-MS)

| m/z | Ion | Comments |

| 106 | [C₈H₁₀]+• | Molecular ion (M+•) |

| 91 | [C₇H₇]+ | Loss of •CH₃ (rearrangement to tropylium (B1234903) ion) |

| 79 | [C₆H₇]+ | Loss of C₂H₃ |

| 77 | [C₆H₅]+ | Loss of C₂H₅ (phenyl cation) |

| 65 | [C₅H₅]+ | Loss of C₃H₅ |

| 51 | [C₄H₃]+ | Fragmentation of the aromatic-like fragments |

| 39 | [C₃H₃]+ | Cyclopropenyl cation |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum of small organic molecules.

-

Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument, is used to separate the ions based on their mass-to-charge ratio.

-

Procedure:

-

The sample is introduced into the ion source and vaporized.

-

The vaporized molecules are bombarded with electrons to create molecular ions and fragment ions.

-

The ions are accelerated into the mass analyzer.

-

The ions are separated according to their m/z ratio.

-

The detector records the abundance of each ion.

-

Spectroscopic Analysis Workflow

The logical flow of characterizing a compound like all-trans-Octa-1,3,5,7-tetraene using various spectroscopic techniques is illustrated in the following diagram.

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Octa-1,3,5,7-tetraene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characterization of octa-1,3,5,7-tetraene, a conjugated polyene of significant interest in various fields of chemical research. Due to the limited availability of published experimental NMR data for this compound in readily accessible literature, this guide utilizes predicted spectral data for the all-trans isomer, based on established principles of NMR spectroscopy for conjugated systems. This approach allows for a detailed exploration of the expected spectral features and provides a robust framework for the analysis of this and similar molecules.

Predicted ¹H and ¹³C NMR Spectral Data for all-trans-Octa-1,3,5,7-tetraene

The highly conjugated system of all-trans-octa-1,3,5,7-tetraene results in a complex and informative NMR spectrum. The symmetry of the all-trans isomer simplifies the spectrum to four unique proton and four unique carbon environments. The predicted chemical shifts and coupling constants are summarized in the tables below.

Table 1: Predicted ¹H NMR Data for all-trans-Octa-1,3,5,7-tetraene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1, H8 | 5.1 - 5.3 | Doublet of Doublets (dd) | ³J(H1,H2) ≈ 10.0, ²J(H1a,H1b) ≈ 2.0 |

| H2, H7 | 6.3 - 6.5 | Doublet of Doublets of Doublets (ddd) | ³J(H2,H3) ≈ 15.0, ³J(H2,H1) ≈ 10.0, ⁴J(H2,H4) ≈ 1.0 |

| H3, H6 | 6.0 - 6.2 | Doublet of Doublets (dd) | ³J(H3,H4) ≈ 15.0, ³J(H3,H2) ≈ 11.0 |

| H4, H5 | 6.5 - 6.7 | Multiplet (m) | ³J(H4,H5) ≈ 15.0, ³J(H4,H3) ≈ 11.0, ⁴J(H4,H2) ≈ 1.0 |

Table 2: Predicted ¹³C NMR Data for all-trans-Octa-1,3,5,7-tetraene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1, C8 | 118 - 122 |

| C2, C7 | 135 - 138 |

| C3, C6 | 130 - 133 |

| C4, C5 | 132 - 135 |

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for the accurate structural elucidation of this compound. The following are detailed methodologies for these experiments.

Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆) are suitable choices.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

-

Acquisition Parameters (for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: A typical spectral width for ¹H NMR is -2 to 12 ppm.

-

Number of Scans (NS): For a sample with sufficient concentration, 16 to 64 scans will provide a good signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is appropriate.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

-

Spectrometer Setup: Follow the same initial setup steps as for ¹H NMR, but tune the probe to the ¹³C frequency.

-

Acquisition Parameters (for a 100 MHz spectrometer):

-

Pulse Program: A standard ¹³C experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: A typical spectral width for ¹³C NMR is 0 to 200 ppm.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is common.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Logical Workflow for NMR-Based Structure Elucidation

The process of determining the structure of an unknown compound like this compound from its NMR spectra follows a logical workflow. This can be visualized as a series of steps, from initial data acquisition to the final structure confirmation.

This diagram illustrates the systematic process of elucidating a chemical structure using NMR spectroscopy. It begins with the acquisition of 1D and optional 2D NMR data, followed by detailed spectral analysis to extract key parameters. These parameters are then used to piece together molecular fragments and propose candidate structures, which are finally validated to determine the correct molecular structure.

Conformational Landscape of Octa-1,3,5,7-tetraene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octa-1,3,5,7-tetraene, a conjugated polyene, serves as a fundamental model for understanding the structural dynamics and spectroscopic properties of larger, more complex polyene systems integral to various biological and materials science applications. This technical guide provides an in-depth conformational analysis of its isomers, presenting a comprehensive overview of their relative stabilities, rotational energy barriers, and geometric parameters. Detailed experimental and computational methodologies are outlined to provide a robust framework for researchers engaged in the study of conjugated systems.

Introduction

Conjugated polyenes are characterized by alternating carbon-carbon single and double bonds, which lead to delocalized π-electron systems. This electronic structure governs their unique optical and electronic properties, making them crucial chromophores in biological processes such as vision and photosynthesis, as well as key components in organic electronics. The overall three-dimensional shape of these molecules, determined by rotation around the C-C single bonds, significantly influences their functionality. Therefore, a thorough conformational analysis is paramount for a complete understanding of their structure-property relationships.

This compound, with its four conjugated double bonds, presents a rich conformational landscape. The primary modes of conformational isomerism arise from rotations around the C2-C3, C4-C5, and C6-C7 single bonds. These rotations give rise to a variety of planar and non-planar (gauche) conformers with distinct energies and spectroscopic signatures.

Conformational Isomers and Relative Energies

The conformational space of this compound is dominated by the planar all-trans conformer, which is the global energy minimum. Rotations around the single bonds lead to higher energy conformers, including s-cis (syn) and gauche (non-planar) structures.

Computational studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the relative stabilities of these conformers.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angles (C1-C2-C3-C4, C3-C4-C5-C6, C5-C6-C7-C8) | Relative Energy (kcal/mol) | Computational Method |

| all-trans (tTt) | (180°, 180°, 180°) | 0.00 | MP2/6-31G* |

| s-cis, trans, trans (cTt) | (0°, 180°, 180°) | ~2.5 - 3.0 | Various |

| trans, s-cis, trans (tCt) | (180°, 0°, 180°) | ~2.0 - 2.5 | Various |

| gauche, Trans, trans, Trans (gTtT) | (~30-60°, 180°, 180°) | ~0.9 - 1.5 | MP2(FC)/aug-cc-pVDZ |

Note: The nomenclature used describes the conformation around the C2-C3, C4-C5, and C6-C7 bonds, respectively. 't' denotes trans, 'c' denotes s-cis, and 'g' denotes gauche.

Rotational Energy Barriers

The rotation around the C-C single bonds is not free and is hindered by rotational barriers. These barriers are crucial for understanding the dynamics of conformational changes. The barrier heights are influenced by the extent of π-electron delocalization and steric hindrance.

Table 2: Calculated Rotational Barriers in this compound

| Rotation Around Bond | Transition | Rotational Barrier (kcal/mol) | Computational Method |

| C1-C2 | all-trans to gTtTt | 7.51 | MP2(FC)/aug-cc-pVDZ[1] |

| C1-C2 | gTtTt to all-trans | 4.30 | MP2(FC)/aug-cc-pVDZ[1] |

| C1-C2 | gTtTt to equivalent gTtTt | 0.33 | MP2(FC)/aug-cc-pVDZ[1] |

Note: The rotation of the terminal –CH=CH2 moiety from the lowest-energy planar all-trans conformer to the non-planar gTtTt-conformer has a barrier of 31.4 kJ/mol (7.51 kcal/mol).[1] The reverse rotation has a barrier of 18.0 kJ/mol (4.30 kcal/mol).[1] The barrier between the two equivalent gTtTt-conformers is only 1.4 kJ/mol (0.33 kcal/mol).[1]

Geometric Parameters

The electronic structure and, consequently, the reactivity of each conformer are intimately linked to its specific geometric parameters. High-level quantum chemical calculations provide precise values for bond lengths and angles.

Table 3: Calculated Geometric Parameters of the All-Trans this compound Conformer

| Parameter | Value (Å or °) | Computational Method |

| C1=C2 Bond Length | 1.345 | B3LYP/6-31G |

| C2-C3 Bond Length | 1.458 | B3LYP/6-31G |

| C3=C4 Bond Length | 1.352 | B3LYP/6-31G |

| C4-C5 Bond Length | 1.455 | B3LYP/6-31G |

| C1=C2-C3 Bond Angle | 123.5 | B3LYP/6-31G |

| C2-C3=C4 Bond Angle | 124.1 | B3LYP/6-31G |

| C3=C4-C5 Bond Angle | 124.3 | B3LYP/6-31G |

| C1-C2-C3-C4 Dihedral Angle | 180.0 | B3LYP/6-31G |

| C2-C3-C4-C5 Dihedral Angle | 180.0 | B3LYP/6-31G* |

Note: These are representative values, and slight variations may be observed with different computational methods and basis sets. The non-planar structure of gTtTt-octa-1,3,5,7-tetraene was calculated to have the terminal –CH=CH2 moiety rotated by ~30.5° with respect to the remainder of the nearly planar skeleton.[1]

Experimental and Computational Methodologies

A combination of experimental spectroscopic techniques and theoretical calculations is essential for a comprehensive conformational analysis.

Computational Methods

Protocol for DFT Calculations:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a common choice. For higher accuracy, Møller-Plesset perturbation theory (MP2) can be employed.

-

Basis Set: A Pople-style basis set such as 6-31G* or a correlation-consistent basis set like aug-cc-pVDZ is recommended.

-

Procedure:

-

Construct the initial geometries of the desired conformers (e.g., all-trans, s-cis, gauche).

-

Perform geometry optimizations to find the local energy minima for each conformer.

-

Verify that the optimized structures are true minima by performing a vibrational frequency calculation (no imaginary frequencies).

-

To determine rotational barriers, perform a potential energy surface scan by systematically varying the dihedral angle of interest and optimizing the remaining geometric parameters at each step. Alternatively, locate the transition state for the rotation and calculate its energy.

-

Calculate the relative energies of the conformers from the optimized structures, including zero-point vibrational energy (ZPVE) corrections.

-

Spectroscopic Techniques

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. The chemical shifts and coupling constants of protons and carbons are sensitive to the conformational state.

Typical Experimental Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

-

Use techniques like COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Use techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals for unambiguous assignment.

-

Vibrational spectroscopy probes the vibrational modes of a molecule, which are highly sensitive to its geometry. Different conformers will exhibit distinct patterns in their Raman and IR spectra.

Typical Experimental Protocol for Raman Spectroscopy:

-

Sample Preparation: The sample can be a solid, a liquid, or a solution. For solutions, use a quartz cuvette.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm), a high-resolution spectrograph, and a sensitive detector (e.g., CCD).

-

Acquisition:

-

Focus the laser beam onto the sample.

-

Collect the scattered light at a 90° or 180° angle.

-

Acquire the spectrum over a range of Raman shifts (e.g., 100-3500 cm⁻¹).

-

Adjust laser power and acquisition time to obtain a good signal-to-noise ratio.

-

UV-Vis spectroscopy provides information about the electronic transitions within the π-system. The wavelength of maximum absorption (λ_max) is sensitive to the extent of conjugation, which can be affected by the conformation. The all-trans isomer of this compound has a λ_max of approximately 290 nm.

Typical Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the this compound isomer in a UV-transparent solvent (e.g., hexane, ethanol). The concentration should be adjusted to give an absorbance in the range of 0.1-1.0.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Record a baseline spectrum of the solvent in a matched cuvette.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the wavelength of maximum absorbance (λ_max).

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the conformational analysis of this compound.

Caption: Rotational isomerism in this compound.

Conclusion

The conformational analysis of this compound reveals a complex potential energy surface with multiple stable and transient isomers. The interplay between electronic delocalization and steric effects governs the relative energies and rotational barriers of these conformers. A synergistic approach, combining high-level computational modeling with a suite of spectroscopic techniques, is essential for a comprehensive understanding of this and other conjugated polyene systems. The data and methodologies presented in this guide serve as a valuable resource for researchers in chemistry, biology, and materials science, enabling a deeper insight into the structure-function relationships of these fundamental molecules.

References

An In-depth Technical Guide to the Molecular Orbital Theory of Conjugated Polyenes

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the Molecular Orbital (MO) theory as applied to conjugated polyenes. It delves into the foundational principles, including the linear combination of atomic orbitals (LCAO) to form π molecular orbitals and the application of the Hückel method for approximating their energies. The relationship between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap and the electronic absorption spectra of these systems is explored. Detailed protocols for both experimental (UV-Vis Spectroscopy) and computational analysis are provided. This guide serves as a resource for understanding the electronic structure, stability, and reactivity of conjugated polyenes, concepts critical in fields ranging from materials science to medicinal chemistry.

Core Principles of Molecular Orbital Theory in Conjugated Systems

Conjugated polyenes are organic molecules characterized by alternating single and double carbon-carbon bonds. This arrangement allows for the delocalization of π electrons across multiple atoms, a phenomenon that cannot be fully explained by simple valence bond theory. Molecular Orbital (MO) theory offers a more powerful framework by describing electrons as occupying molecular orbitals that extend over the entire molecule.[1]

In these systems, each sp² hybridized carbon atom contributes one p orbital, which is perpendicular to the plane of the molecule.[2] These p orbitals overlap to form a set of π molecular orbitals. For a polyene with n carbon atoms, n p atomic orbitals combine to form n π molecular orbitals.[2] These π molecular orbitals are classified as either bonding (lower in energy than the isolated p orbitals) or antibonding (higher in energy).[3] Molecular orbitals with fewer nodes between nuclei are lower in energy (bonding), while those with more nodes are higher in energy (antibonding).[4]

The delocalized π electrons occupy these molecular orbitals according to the Aufbau principle and Hund's rule. The stability of conjugated molecules can be evaluated by calculating the delocalization energy, which is the difference in the total π-electron energy compared to a hypothetical system of localized double bonds.[1]

The Hückel Molecular Orbital (HMO) Method

The Hückel Molecular Orbital (HMO) theory, proposed by Erich Hückel in 1930, is a simplified LCAO-MO method used to determine the energies of π molecular orbitals in conjugated hydrocarbon systems.[5][6] It simplifies the quantum mechanical calculations by making several key assumptions:

-

It only considers the π electrons, assuming the σ framework is fixed (σ-π separability).[5]

-

The overlap integrals between different atomic orbitals are set to zero.[2]

-

The Coulomb integral (Hᵢᵢ), representing the energy of an electron in a carbon 2p orbital, is denoted by α.[2]

-

The resonance integral (Hᵢⱼ), representing the interaction energy between adjacent p orbitals, is denoted by β. It is set to zero for non-adjacent atoms.[5]

By solving the secular determinant for the system, one can obtain the energies of the π molecular orbitals in terms of α and β.[7] For a linear polyene with n carbon atoms, the energy Eₖ of the k-th molecular orbital is given by:

Eₖ = α + 2β cos(kπ / (n + 1)) for k = 1, 2, ..., n

The Particle-in-a-Box Model

As an alternative approximation, the delocalized π electrons in a linear polyene can be modeled as particles in a one-dimensional box.[8][9] The length of the box (L) corresponds to the length of the conjugated system. This model helps to qualitatively explain the electronic transitions observed in UV-Vis spectroscopy.[10][11] The energy levels for an electron in a 1D box are quantized and given by:

Eₙ = n²h² / 8mₑL²

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases as the length of the conjugated system (the box) increases.[8] This explains the bathochromic (red) shift in the absorption spectra of polyenes as the chain length increases.[12][13]

Quantitative Data and Analysis

The HMO method allows for the calculation of several key quantitative parameters that describe the electronic structure of polyenes.

Molecular Orbital Energies and Electronic Transitions

The energies of the π molecular orbitals determine the electronic properties of the polyene. The most important electronic transition is typically the HOMO → LUMO transition, which is observed in UV-Vis spectroscopy.[6][14] The energy of this transition (ΔE) is directly related to the HOMO-LUMO energy gap. As conjugation length increases, this gap decreases, resulting in absorption at longer wavelengths (λmax).[13][15]

| Polyene | # of π Electrons | Hückel MO Energies (in units of β) | HOMO | LUMO | HOMO-LUMO Gap (ΔE) | Experimental λmax (nm) |

| Ethylene (C₂H₄) | 2 | α + β, α - β | α + β | α - β | -2.00β | 162-180[12][16] |

| 1,3-Butadiene (B125203) (C₄H₆) | 4 | α ± 1.62β, α ± 0.62β | α + 0.62β | α - 0.62β | -1.24β | 210-217[12][16] |

| 1,3,5-Hexatriene (C₆H₈) | 6 | α ± 1.80β, α ± 1.25β, α ± 0.45β | α + 0.45β | α - 0.45β | -0.90β | 240-258[12] |

| 1,3,5,7-Octatetraene (C₈H₁₀) | 8 | α ± 1.88β, α ± 1.53β, α ± 0.90β, α ± 0.31β | α + 0.31β | α - 0.31β | -0.62β | ~290 |

Table 1: Hückel MO energies, HOMO-LUMO gaps, and experimental absorption maxima for a series of linear polyenes. Note that β is a negative value, so a smaller coefficient corresponds to a smaller energy gap.

Bond Order and Bond Length

MO theory can also be used to calculate the π-bond order between atoms, which provides insight into the degree of double-bond character.[17] In conjugated systems, the single bonds gain some double-bond character, and the double bonds lose some, leading to an averaging of bond lengths toward the center of longer chains.[18][19]

| Molecule | C-C Bond | Calculated π-Bond Order (HMO) | Experimental Bond Length (Å) |

| Ethylene | C₁=C₂ | 1.000 | 1.339 |

| 1,3-Butadiene | C₁=C₂ | 0.894 | 1.347 |

| C₂-C₃ | 0.447 | 1.465[18] | |

| 1,3,5-Hexatriene | C₁=C₂ | 0.918 | 1.337 |

| C₂-C₃ | 0.388 | 1.458 | |

| C₃=C₄ | 0.868 | 1.368 |

Table 2: Calculated π-bond orders and experimental bond lengths for selected polyenes. Higher bond order correlates with shorter bond length.

Visualizing Molecular Orbitals and Methodologies

Diagrams are essential for visualizing the abstract concepts of MO theory.

Caption: Formation of π molecular orbitals in 1,3-butadiene from p atomic orbitals.

Caption: Workflow for performing a Hückel Molecular Orbital (HMO) calculation.

Caption: Decreasing HOMO-LUMO energy gap with increasing polyene conjugation.

Experimental and Computational Protocols

Experimental Protocol: UV-Vis Spectroscopy of Polyenes

This protocol outlines the general steps for determining the absorption maximum (λmax) of a conjugated polyene.

Objective: To measure the UV-Vis absorption spectrum of a polyene sample and identify the wavelength of maximum absorbance (λmax) corresponding to the HOMO-LUMO transition.

Materials:

-

Spectrophotometer (UV-Vis capable)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Polyene sample (e.g., 1,3,5-diphenyl-1,3,5-hexatriene)

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol)

Methodology:

-

Solution Preparation:

-

Accurately weigh a small amount of the polyene sample.

-

Prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M) by dissolving the sample in the chosen solvent in a volumetric flask.

-

Perform serial dilutions to prepare a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 A.U.). A typical concentration is ~1 x 10⁻⁵ M.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stabilization.

-

Set the desired wavelength range for the scan (e.g., 200 nm to 500 nm for a simple polyene).

-

-

Blank Measurement:

-

Fill a clean quartz cuvette with the pure solvent.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

-

-

Sample Measurement:

-

Rinse the same cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer.

-

Initiate the scan to record the absorption spectrum of the polyene solution.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of absorbance versus wavelength.

-

Identify the wavelength at which the highest absorbance peak occurs. This value is the λmax.

-

If concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

-

Computational Protocol: Hückel Method Calculation

This protocol describes the steps to perform a basic HMO calculation, which can be implemented using various software packages or simple programming scripts (e.g., in Python with NumPy).

Objective: To calculate the π molecular orbital energies and coefficients for a linear conjugated polyene.

Methodology:

-

Define the Molecule:

-

Identify the number of carbon atoms (n) in the conjugated system.

-

Create an n x n adjacency matrix (or connectivity matrix), where an element Aᵢⱼ = 1 if atoms i and j are bonded, and 0 otherwise.

-

-

Construct the Hückel Matrix (H):

-

Create an n x n matrix.

-

Set the diagonal elements (Hᵢᵢ) to α.

-

Set the off-diagonal elements (Hᵢⱼ) to β if atoms i and j are bonded (i.e., if Aᵢⱼ = 1).

-

Set all other off-diagonal elements to 0.

-

For simplicity in numerical calculations, often a transformation is used: let x = (α - E) / β. The matrix to be diagonalized then has 0s on the diagonal and 1s for adjacent atoms.

-

-

Solve the Secular Equations:

-

The problem is now an eigenvalue problem. The Hückel matrix needs to be diagonalized.

-

Use a numerical library (e.g., numpy.linalg.eig in Python) to find the eigenvalues and eigenvectors of the Hückel matrix.

-

-

Determine MO Energies:

-

The calculated eigenvalues (xᵢ) are related back to the orbital energies: Eᵢ = α - xᵢβ.

-

Sort the energies from lowest to highest. The lowest n/2 energies correspond to the bonding orbitals, and the highest n/2 correspond to the antibonding orbitals.

-

-

Analyze the Results:

-

Identify the HOMO (the highest energy orbital among the occupied ones) and the LUMO (the lowest energy orbital among the unoccupied ones).

-

Calculate the HOMO-LUMO gap: ΔE = E(LUMO) - E(HOMO).

-

The eigenvectors represent the coefficients of the atomic p orbitals in each molecular orbital. These can be used to visualize the MOs and calculate properties like bond order and charge density.

-

Applications in Research and Drug Development

The principles of MO theory for conjugated systems are not merely academic; they have significant practical applications.

-

Understanding Molecular Properties: MO theory explains the enhanced stability of aromatic compounds through Hückel's rule (4n+2 π electrons).[20][21][22] It also rationalizes the colors of organic dyes, many of which are extended polyene systems that absorb in the visible spectrum.[12]

-

Materials Science: Polyacetylene and other conductive polymers are essentially very long conjugated polyenes. MO theory provides the basis for understanding their electronic band structure, which explains their ability to conduct electricity upon doping.

-

Drug Design: While direct application to polyenes in drugs can be specific, the underlying principles of MO theory are crucial in computational drug design.[3][23] MO calculations help in understanding the electronic structure of both drug molecules and their biological targets (e.g., enzyme active sites).[24] The Fragment Molecular Orbital (FMO) method, an advanced technique, allows for quantum mechanical calculations on large biomolecular systems to analyze interactions between a drug and its receptor, guiding the optimization of drug candidates.[25][26] Understanding the HOMO and LUMO (frontier orbitals) is key to predicting reactivity and the nature of intermolecular interactions, such as charge transfer, which are fundamental to drug-receptor binding.

References

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. purechemistry.org [purechemistry.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Hückel method - Wikipedia [en.wikipedia.org]

- 6. magadhmahilacollege.org [magadhmahilacollege.org]

- 7. fiveable.me [fiveable.me]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. learninglink.oup.com [learninglink.oup.com]

- 16. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]

- 17. royalsocietypublishing.org [royalsocietypublishing.org]

- 18. ks.uiuc.edu [ks.uiuc.edu]

- 19. DFT studies on the structural and vibrational properties of polyenes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 4.3 Hückel’s Rule: Aromatic, Anti-aromatic and Non-aromatic Species – Organic Chemistry II [kpu.pressbooks.pub]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. byjus.com [byjus.com]

- 23. quora.com [quora.com]

- 24. echemi.com [echemi.com]

- 25. [Applications of the Fragment Molecular Orbital Method in Drug Discovery]. | Semantic Scholar [semanticscholar.org]

- 26. [Applications of the Fragment Molecular Orbital Method in Drug Discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic Transitions in Octa-1,3,5,7-tetraene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic transitions in the linear polyene, octa-1,3,5,7-tetraene. It is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental photophysical and photochemical properties of conjugated systems. This document details the theoretical underpinnings of its electronic behavior, summarizes key quantitative spectroscopic data, outlines experimental and computational methodologies for its study, and visualizes the core concepts.

Theoretical Framework of Electronic Transitions

This compound, a conjugated polyene with four alternating double and single bonds, exhibits characteristic electronic transitions upon absorption of ultraviolet-visible (UV-Vis) radiation. These transitions involve the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The primary electronic transition of interest in polyenes like this compound is the π → π* transition. This involves the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[1] The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) dictates the wavelength of light absorbed. As the extent of conjugation increases in a polyene chain, the HOMO-LUMO gap decreases, leading to a bathochromic (red) shift in the absorption maximum (λmax).[1]

For all-trans-octatetraene, which possesses C2h symmetry, the ground state is designated as 1¹Ag. The lowest energy, strongly allowed electronic transition is to the 1¹Bu excited state.[2] However, theoretical and experimental studies have provided evidence for a lower-lying "dark" excited state of 2¹Ag symmetry, to which a one-photon transition from the ground state is symmetry forbidden.[2] The presence of this low-lying 2¹Ag state has significant implications for the photophysics and photochemistry of polyenes.

Quantitative Spectroscopic Data

The UV-Vis absorption spectrum of all-trans-octa-1,3,5,7-tetraene is characterized by a strong absorption band in the ultraviolet region. The table below summarizes the experimentally determined absorption maxima.

| Solvent | Temperature (°C) | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |

| Hexane (B92381) | 23 | 290, 304, 319 | Not explicitly stated, but derivable from spectrum | [2] |

Note: The original publication presents the data in a graphical format. The λmax values are the positions of the vibronic peaks in the absorption band. The molar absorptivity can be estimated from the provided spectrum and experimental conditions.

Experimental Protocols

UV-Vis Absorption Spectroscopy of this compound in Solution

This protocol outlines the general procedure for obtaining the UV-Vis absorption spectrum of this compound.

Materials and Equipment:

-

All-trans-octa-1,3,5,7-tetraene

-

Spectroscopic grade hexane

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in hexane of a known concentration. Due to the high molar absorptivity of polyenes, a dilute solution (in the micromolar range) is typically required to ensure the absorbance is within the linear range of the spectrophotometer (generally below 1.5).

-

Perform serial dilutions if necessary to achieve the desired concentration.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm for this compound).

-

Set the scan speed, slit width, and other instrument parameters as appropriate.

-

-

Baseline Correction:

-

Fill a clean quartz cuvette with the blank solvent (hexane).

-

Place the blank cuvette in both the sample and reference holders of the spectrophotometer.

-

Run a baseline scan to correct for any absorbance from the solvent and the cuvettes.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the this compound solution.

-

Fill the sample cuvette with the this compound solution.

-

Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.

-

Run the absorption scan.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of absorbance versus wavelength.

-

Identify the wavelengths of maximum absorbance (λmax) for the vibronic peaks.

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Computational Protocols

Simulation of the Electronic Spectrum using Time-Dependent Density Functional Theory (TD-DFT)

This protocol describes a typical workflow for the computational simulation of the UV-Vis spectrum of this compound using a quantum chemistry software package like Gaussian.

Workflow:

-

Geometry Optimization:

-

Construct the initial molecular structure of all-trans-octa-1,3,5,7-tetraene.

-

Perform a geometry optimization of the ground state (1¹Ag) using a suitable level of theory, such as the B3LYP functional with a 6-31G(d) basis set. This step is crucial to find the minimum energy structure.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy.

-

-

Excited State Calculation (TD-DFT):

-

Using the optimized ground-state geometry, perform a TD-DFT calculation to determine the vertical excitation energies and oscillator strengths of the electronic transitions.

-

Specify the number of excited states to be calculated (e.g., the first 10 singlet states).

-

The choice of functional and basis set can impact the accuracy of the results. For conjugated systems, long-range corrected functionals are often recommended.

-

-

Spectrum Generation:

-

The output of the TD-DFT calculation will provide a list of excitation energies (in eV and nm) and their corresponding oscillator strengths (a measure of the transition probability).

-

The simulated UV-Vis spectrum can be generated by plotting the oscillator strength against the wavelength. Each transition is typically broadened using a Gaussian or Lorentzian function to mimic the experimental band shapes.

-

Mandatory Visualizations

Caption: The HOMO-LUMO π → π* electronic transition in this compound.

Caption: A typical computational workflow for simulating the UV-Vis spectrum.

References

A Technical Guide to Cis-Trans Isomerism in Octa-1,3,5,7-tetraene

Introduction to Isomerism in Octa-1,3,5,7-tetraene

This compound (C₈H₁₀) is a conjugated polyene containing four carbon-carbon double bonds. Due to the restricted rotation around these bonds, the molecule can exist as multiple geometric isomers. The arrangement of substituents on either side of each double bond gives rise to either a cis (Z, Zusammen) or trans (E, Entgegen) configuration. The specific combination of these configurations across the molecular structure dictates the molecule's overall shape, stability, and spectroscopic properties. Understanding this isomerism is crucial for applications where molecular geometry is key, such as in materials science and the study of vision chemistry analogues.

Theoretically, with four double bonds capable of this isomerism, there are 2⁴ = 16 possible geometric isomers. However, due to molecular symmetry, where some combinations are identical, the number of unique isomers is reduced to 8.[1][2]

Isomeric Landscape and Stability

The various isomers of this compound do not share the same thermodynamic stability. Generally, steric hindrance between hydrogen atoms in cis configurations makes them less stable than their trans counterparts. The all-trans (E,E,E,E) isomer is the lowest-energy conformer. Computational studies on related polyenes and conformers of this compound itself provide insight into the energy barriers for rotation around the C-C single and C=C double bonds.

While specific thermodynamic data for all isomers of this compound are not extensively published, computational chemistry offers valuable estimates. A study involving scaled quantum-mechanical force field (SQM-FF) analyses has explored various conformers, including those involving rotations around the single bonds (gauche vs. trans) which are distinct from, but related to, the double bond isomerism.[3] For the purpose of illustrating cis-trans isomerization, the energy cost of forcing a double bond from a trans to a cis configuration is the key barrier.

The diagram below illustrates some of the possible geometric isomers of this compound, showing the relationship between the most stable all-trans form and various cis isomers.

Figure 1: A relational diagram of key cis-trans isomers of this compound.

Synthesis and Separation of Isomers

The targeted synthesis of specific polyene isomers is a significant challenge in organic chemistry. Methods often produce a mixture of isomers that must then be carefully separated. For this compound, Hofmann elimination has been reported as a highly convenient method for preparing (E,E)- and (Z,E)- isomers.[4]

Experimental Protocols

Protocol 3.1.1: Synthesis via Hofmann Elimination (Representative Protocol)

The Hofmann elimination is a three-stage process that converts an amine into an alkene. It typically favors the formation of the less-substituted (Hofmann) product, which can be advantageous for controlling regioselectivity.[5][6]

-

Exhaustive Methylation:

-

An appropriate precursor amine (e.g., an octyl amine with a suitable leaving group precursor) is dissolved in a polar solvent like methanol (B129727) or acetonitrile.

-

Excess methyl iodide (CH₃I) is added to the solution. The amine acts as a nucleophile, displacing the iodide ion in an Sₙ2 reaction.[7]

-

The reaction is typically stirred at room temperature for several hours until the quaternary ammonium (B1175870) iodide salt precipitates. The mixture is then filtered to isolate the salt.

-

-

Anion Exchange:

-

The collected quaternary ammonium iodide salt is suspended in water.

-

Silver oxide (Ag₂O) is added to the suspension. The silver ions precipitate the iodide as silver iodide (AgI), while the oxide reacts with water to generate hydroxide (B78521) ions (OH⁻), which replace iodide as the counter-ion, forming the quaternary ammonium hydroxide.[8]

-

The mixture is stirred, then filtered to remove the AgI precipitate.

-

-

E2 Elimination:

-

The resulting aqueous solution of the quaternary ammonium hydroxide is heated, typically between 100–200 °C.[8]

-

The hydroxide ion acts as a base, abstracting a beta-hydrogen and initiating an E2 elimination. The bulky quaternary ammonium group acts as the leaving group, leading to the formation of the C=C double bond.

-